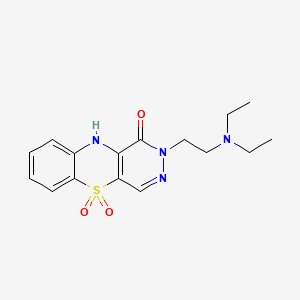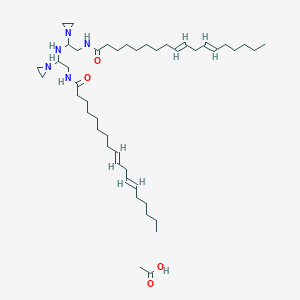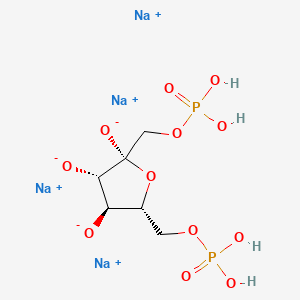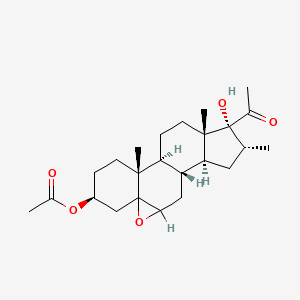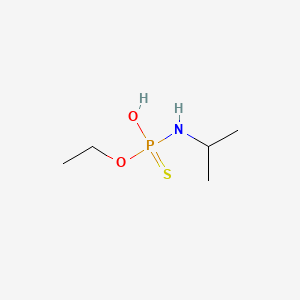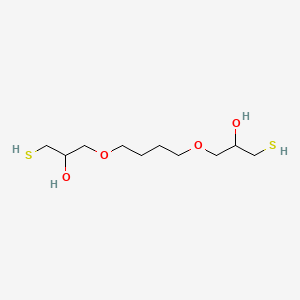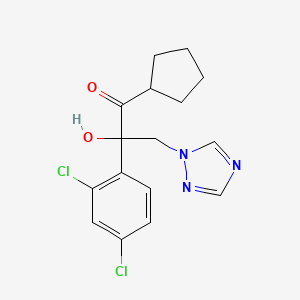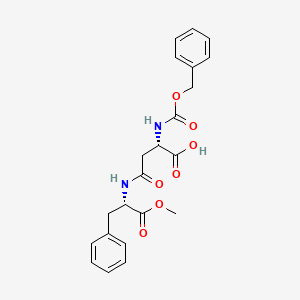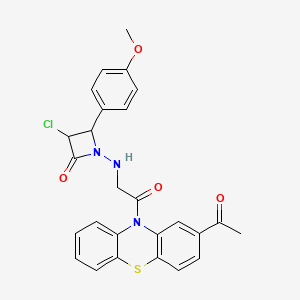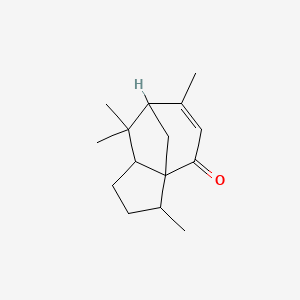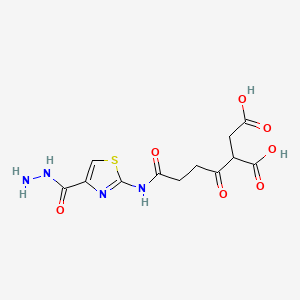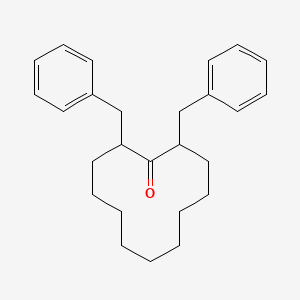
2,12-Dibenzylcyclododecanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,12-Dibenzylcyclododecanone is an organic compound with the molecular formula C26H34O It is a derivative of cyclododecanone, characterized by the presence of two benzyl groups attached to the 2nd and 12th positions of the cyclododecanone ring
准备方法
Synthetic Routes and Reaction Conditions: 2,12-Dibenzylcyclododecanone can be synthesized using cyclododecanone as the starting material. The synthesis involves the introduction of benzyl groups at the 2nd and 12th positions of the cyclododecanone ring. This can be achieved through a series of reactions, including alkylation and subsequent purification steps. The reaction conditions typically involve the use of reagents such as benzyl chloride and a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,12-Dibenzylcyclododecanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group in the cyclododecanone ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
作用机制
The mechanism of action of 2,12-Dibenzylcyclododecanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
相似化合物的比较
- 2-Phenylsulfonyl-12-benzylcyclododecanone
- 2-Phenylsulfonyl-12-bromocyclododecanone
Comparison: Compared to these similar compounds, 2,12-Dibenzylcyclododecanone is unique due to the presence of two benzyl groups, which may confer distinct chemical and biological properties. For example, the benzyl groups can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects .
属性
CAS 编号 |
49709-14-0 |
|---|---|
分子式 |
C26H34O |
分子量 |
362.5 g/mol |
IUPAC 名称 |
2,12-dibenzylcyclododecan-1-one |
InChI |
InChI=1S/C26H34O/c27-26-24(20-22-14-8-6-9-15-22)18-12-4-2-1-3-5-13-19-25(26)21-23-16-10-7-11-17-23/h6-11,14-17,24-25H,1-5,12-13,18-21H2 |
InChI 键 |
GSLUYSCGNNQCCY-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCC(C(=O)C(CCCC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


